molecular formula C16H33F B1621926 1-Fluorohexadecane CAS No. 408-38-8

1-Fluorohexadecane

Cat. No.: B1621926
CAS No.: 408-38-8
M. Wt: 244.43 g/mol
InChI Key: SVDDGAXOOORGGW-UHFFFAOYSA-N
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Description

1-Fluorohexadecane is a chemical compound with the molecular formula C16H33F . It has an average mass of 244.432 Da and a monoisotopic mass of 244.256622 Da .


Molecular Structure Analysis

This compound has a total of 49 bonds, including 16 non-H bonds and 13 rotatable bonds . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Applications in Cancer Treatment and Diagnosis

  • Fluorinated Compounds in Cancer Therapy : 5-Fluorouracil (5-FU) is a widely used compound in cancer treatment. Its mechanism of action and clinical strategies have been explored, revealing insights into overcoming drug resistance and enhancing anticancer activity (Longley, Harkin, & Johnston, 2003).

  • PET Imaging with Fluorinated Compounds : [18F]-fluorodeoxyglucose ([18F]-FDG) uptake in tumors, measured using positron emission tomography (PET), serves as an early, sensitive marker of the tumoricidal effect of anticancer drugs (Young et al., 1999).

Environmental Impact and Treatment

  • Fluorochemicals in Wastewater : A study on the mass flows of selected fluorochemicals in municipal wastewater treatment plants showed that conventional wastewater treatment is not effective for the removal of certain compounds, indicating the persistence and environmental impact of these substances (Schultz et al., 2006).

Bioimaging and Sensing Applications

  • Fluorescent Compounds for Bioimaging : Advances in the synthesis of fluorescent amino acids enable their application in tracking protein-protein interactions and imaging nanoscopic events in biological systems (Cheng et al., 2020).

  • Photostable Fluorescence Imaging : Encapsulating organic dyes inside boron nitride nanotubes (dyes@BNNT) achieves passivation against photodegradation and chemical reaction, enhancing the utility of dyes in bioimaging (Allard et al., 2019).

Analytical Chemistry and Material Science

  • Fluorometry in Clinical Chemistry : Fluorometry and phosphorimetry are valuable analytical techniques in clinical chemistry, allowing for sensitive and specific analysis of biological samples (Rubin, 1970).

  • ).

Properties

IUPAC Name

1-fluorohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDDGAXOOORGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193790
Record name 1-Fluorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408-38-8
Record name 1-Fluorohexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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